Bis[2-(5-methoxycarbonyl-3-p-methoxyphenyl-1,3,4-thiadiazol-2-ylideneamino)phenyl] disulfide
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Overview
Description
METHYL 5-({2-[(2-{[5-(METHOXYCARBONYL)-3-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE-2(4H)-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({2-[(2-{[5-(METHOXYCARBONYL)-3-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE-2(4H)-CARBOXYLATE typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with functional groups that can undergo cyclization and substitution reactions. Common reagents include sulfur-containing compounds, amines, and carboxylic acid derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of such complex compounds may involve large-scale batch or continuous processes. The optimization of reaction conditions, purification methods, and yield maximization are crucial for efficient production. Techniques such as crystallization, chromatography, and distillation are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({2-[(2-{[5-(METHOXYCARBONYL)-3-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE-2(4H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 5-({2-[(2-{[5-(METHOXYCARBONYL)-3-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE-2(4H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that play a role in its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Other compounds in this class with similar structures and properties.
Benzothiazoles: Compounds with a similar sulfur-containing heterocyclic structure.
Phenylthiazoles: Compounds with a thiazole ring attached to a phenyl group.
Uniqueness
METHYL 5-({2-[(2-{[5-(METHOXYCARBONYL)-3-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)DISULFANYL]PHENYL}IMINO)-4-(4-METHOXYPHENYL)-1,3,4-THIADIAZOLE-2(4H)-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C34H28N6O6S4 |
---|---|
Molecular Weight |
744.9 g/mol |
IUPAC Name |
methyl 5-[2-[[2-[[5-methoxycarbonyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene]amino]phenyl]disulfanyl]phenyl]imino-4-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C34H28N6O6S4/c1-43-23-17-13-21(14-18-23)39-33(47-29(37-39)31(41)45-3)35-25-9-5-7-11-27(25)49-50-28-12-8-6-10-26(28)36-34-40(38-30(48-34)32(42)46-4)22-15-19-24(44-2)20-16-22/h5-20H,1-4H3 |
InChI Key |
IZJOAYDYELCYBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3SSC4=CC=CC=C4N=C5N(N=C(S5)C(=O)OC)C6=CC=C(C=C6)OC)SC(=N2)C(=O)OC |
Origin of Product |
United States |
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